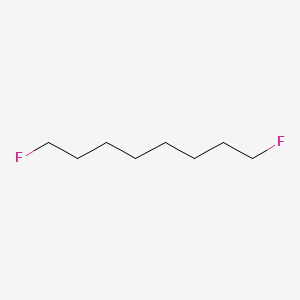
1,8-Difluorooctane
Overview
Description
1,8-Difluorooctane is a synthetic compound that belongs to the group of fluorinated hydrocarbons. It is a colorless and odorless liquid that is widely used in scientific research due to its unique properties.
Scientific Research Applications
1. Electronic Devices and Energy Applications
1,8-Difluorooctane and related compounds have been extensively studied for their applications in electronic devices and energy generation. A study by Stolz et al. (2016) demonstrated the use of 1,8-diiodooctane (a related compound) as a crosslinking agent in polyfluorene films for organic light-emitting diodes (OLEDs), resulting in improved device lifetime and performance (Stolz et al., 2016). Similarly, Lee et al. (2008) explored the use of 1,8-di(R)octanes, including 1,8-diiodooctane, as processing additives to control the morphology of materials in solar cells, enhancing their efficiency (Lee et al., 2008).
2. Environmental and Health Impacts
Research by Ruan et al. (2015) and Lau et al. (2004) highlighted the environmental and health impacts of polyfluorinated compounds like 1,8-difluorooctane. Ruan et al. investigated the occurrence of various perfluoroalkyl sulfonates in sewage sludge, noting the presence of related compounds and discussing their potential environmental impacts (Ruan et al., 2015). Lau et al. reviewed the developmental toxicity of perfluoroalkyl acids, such as those related to 1,8-difluorooctane, in rodents and suggested further research avenues to assess their human health risks (Lau et al., 2004).
3. Morphology and Performance Enhancement in Solar Cells
The role of 1,8-diiodooctane in enhancing the morphology and performance of polymer solar cells has been a subject of considerable research. Chen et al. (2019) demonstrated how small amounts of 1,8-diiodooctane optimize the performance of nonfullerene polymer solar cells by influencing carrier dynamics and morphology (Chen et al., 2019). Jacobs et al. (2018) examined the photoinduced degradation from trace 1,8-diiodooctane in organic photovoltaic devices, revealing its impact on device stability (Jacobs et al., 2018).
properties
IUPAC Name |
1,8-difluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAAZVJSUMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCF)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208023 | |
| Record name | Octane, 1,8-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Difluorooctane | |
CAS RN |
593-15-7 | |
| Record name | Octane, 1,8-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



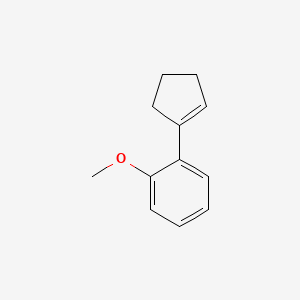
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)

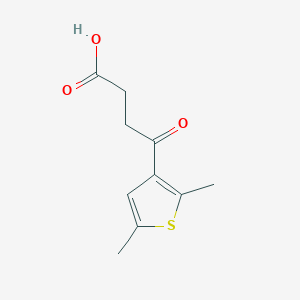
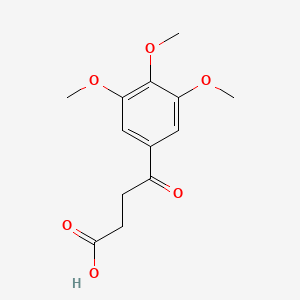

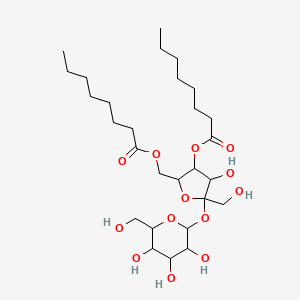
![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)
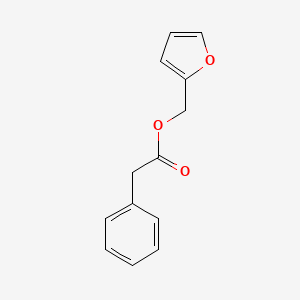


![Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]-](/img/structure/B1614617.png)